molecular formula C21H17Cl2NO2 B3938585 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide

2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide

Cat. No.: B3938585
M. Wt: 386.3 g/mol
InChI Key: GUDAWJUHWJVYPI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N,N-diphenylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a diphenylpropanamide moiety. This compound is known for its applications in agricultural chemistry, particularly as a herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide typically involves the reaction of 2,4-dichlorophenol with a suitable amide precursor. One common method involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with N,N-diphenylamine in the presence of a dehydrating agent like thionyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N,N-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones or chlorinated phenols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N,N-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed as a herbicide to control broadleaf weeds in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide involves its interaction with specific molecular targets in plants. It mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes, including cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: A related compound with an additional chlorine atom.

    Mecoprop: A phenoxy herbicide with a similar mode of action but different substituents.

Uniqueness

2-(2,4-Dichlorophenoxy)-N,N-diphenylpropanamide is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its diphenylpropanamide moiety differentiates it from other phenoxy herbicides, potentially offering different efficacy and safety profiles.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c1-15(26-20-13-12-16(22)14-19(20)23)21(25)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDAWJUHWJVYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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